![molecular formula C12H16FNO2 B1485318 1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2140699-85-8](/img/structure/B1485318.png)
1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol, also known as FMPAC, is a cyclic ether compound that is used for a variety of scientific research applications. It is a versatile compound that has many advantages for laboratory experiments, and its biochemical and physiological effects have been studied extensively. We will also discuss the advantages and limitations for lab experiments, as well as potential future directions for research.
Scientific Research Applications
Stereodivergent Syntheses of β-Dipeptides
Researchers have explored the efficient synthesis of cyclobutane derivatives as intermediates for the production of enantiomeric and diastereomeric β-dipeptides. These compounds, being the first reported β-amino acid oligomers containing two directly linked cyclobutane residues, highlight the structural versatility of cyclobutane derivatives in peptide synthesis. The work demonstrates the potential of such intermediates in developing novel peptide analogs with possible biological activity (Izquierdo et al., 2002).
Cascade Construction of Functionalized Cyclobutanes
Another application involves Lewis acid-catalyzed reactions forming functionalized cyclobutane derivatives from arylmethylenecyclopropanes and triarylpropynols or their methyl ethers. This methodology offers a straightforward approach to synthesizing complex cyclobutane frameworks, showcasing the utility of cyclobutane intermediates in organic synthesis and potential pharmaceutical applications (Yao & Shi, 2007).
Intermediates in Synthesis of Chromenes
Cyclobutyl derivatives have also been used as intermediates in the synthesis of chromenes containing a cyclobutane ring, starting from cyclobutanones and tertiary cyclobutanols. This work underscores the importance of cyclobutane derivatives in synthesizing complex organic molecules, which could have implications in material science and drug development (Bernard et al., 2004).
properties
IUPAC Name |
1-[(4-fluoro-3-methoxyanilino)methyl]cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-16-11-7-9(3-4-10(11)13)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGSEJFYJPUXNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2(CCC2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.